molecular formula C24H26N4O2S B2648428 N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(3-phenylpropyl)ethanediamide CAS No. 899952-44-4

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(3-phenylpropyl)ethanediamide

Cat. No.: B2648428
CAS No.: 899952-44-4
M. Wt: 434.56
InChI Key: RPSSSPSJOOJQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-c]pyrazole core substituted at the 3-position with a 2,4-dimethylphenyl group and an ethanediamide linker connected to a 3-phenylpropyl moiety. Its molecular formula is C23H26N4O2S (assuming the 3-phenylpropyl substituent replaces the 3-methylbutyl group in the closely related compound BG14733) . The presence of the phenylpropyl group may enhance lipophilicity compared to analogs with shorter alkyl chains.

Properties

IUPAC Name

N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2S/c1-16-10-11-21(17(2)13-16)28-22(19-14-31-15-20(19)27-28)26-24(30)23(29)25-12-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-11,13H,6,9,12,14-15H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSSSPSJOOJQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(=O)NCCCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound exhibits a unique structural configuration, which includes a thieno[3,4-c]pyrazole core and various substituent groups that enhance its biological activity. This article explores the biological activity of this compound, focusing on its anticancer potential and other pharmacological properties.

Structural Characteristics

The compound's structure can be summarized as follows:

ComponentDescription
Core StructureThieno[3,4-c]pyrazole
Substituents2,4-dimethylphenyl and 3-phenylpropyl groups
Molecular FormulaC20H24N4S
Molecular Weight356.49 g/mol

The presence of the thieno ring fused to a pyrazole moiety contributes significantly to the compound's lipophilicity and potential biological interactions.

Anticancer Properties

Research indicates that pyrazole derivatives demonstrate significant anticancer activity. The specific compound under discussion has been evaluated for its ability to inhibit cancer cell proliferation. A study reported the synthesis of related pyrazole compounds and their evaluation as potential anticancer agents. The findings revealed that modifications in the substituents influenced the biological activity significantly.

  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including:
    • Inhibition of cell proliferation.
    • Induction of apoptosis in cancer cells.
    • Modulation of signaling pathways associated with tumor growth.
  • Case Studies :
    • A comparative analysis with other pyrazole derivatives highlighted that this compound exhibited enhanced potency against various cancer cell lines. For instance, it showed IC50 values ranging from 0.3 to 0.5 μM in acute lymphoblastic leukemia (ALL) cell lines compared to values exceeding 7 μM for less potent analogs .

Other Pharmacological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Activity : Pyrazole compounds have shown varying degrees of antimicrobial effects against bacterial and fungal strains .
  • Anti-inflammatory Effects : Some studies suggest that similar thieno-pyrazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the potency of this compound:

  • Synthesis Techniques : The synthesis typically involves multi-step processes starting from thieno[3,4-c]pyrazole precursors. Reaction conditions such as temperature and catalysts are crucial for achieving high yields .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that modifications in substituent groups can lead to significant changes in bioavailability and metabolic stability .

Comparison with Similar Compounds

Structural Analog: BG14733 (N'-[2-(2,4-Dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide)

  • Molecular Formula : C20H26N4O2S .
  • Key Differences : The target compound replaces the 3-methylbutyl group in BG14733 with a 3-phenylpropyl chain. This substitution introduces a phenyl ring, increasing molecular weight by ~40 Da and likely altering pharmacokinetic properties (e.g., solubility, membrane permeability).
  • Reported Data : BG14733 is commercially available for research (CAS 941992-43-4; USD $8–$10/g) but lacks disclosed biological activity .

CRY1/CRY2 Agonists (Compounds 11 and 12)

From :

  • Compound 11: N-(2-(2,4-Dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide Activity: Selective CRY1 agonist. Structural Difference: Replaces the ethanediamide-phenylpropyl group with a benzamide moiety. This likely reduces hydrogen-bonding capacity compared to the target compound.
  • Compound 12: 1-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)cyclopentane-1-carboxamide Activity: Moderately selective CRY2 agonist.

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight Substituents Reported Activity Reference
Target Compound C23H26N4O2S ~434.54 3-Phenylpropyl, ethanediamide Not disclosed
BG14733 C20H26N4O2S 386.51 3-Methylbutyl, ethanediamide Research chemical
Compound 11 (CRY1 agonist) C21H22N4OS 394.49 3,4-Dimethylbenzamide Selective CRY1 agonist
Compound 12 (CRY2 agonist) C24H23ClN4O4S 522.98 4-Chlorophenyl, sulfone, cyclopentane CRY2-preferential agonist

Research Implications and Limitations

  • The target compound’s phenylpropyl-ethanediamide architecture distinguishes it from CRY-targeting analogs, suggesting unexplored biological pathways.
  • Limited data on its activity necessitates further assays (e.g., receptor binding, metabolic stability) to validate hypotheses derived from structural comparisons.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.